molecular formula C12H9FO B1329295 1-Fluoro-4-phenoxybenzene CAS No. 330-84-7

1-Fluoro-4-phenoxybenzene

Cat. No.: B1329295
CAS No.: 330-84-7
M. Wt: 188.2 g/mol
InChI Key: AODSTUBSNYVSSL-UHFFFAOYSA-N
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Description

1-Fluoro-4-phenoxybenzene is an organic compound with the molecular formula C12H9FO It is a derivative of benzene, where a fluorine atom and a phenoxy group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-phenoxybenzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction. In this process, 4-fluorophenol reacts with bromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-phenoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and phenoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can convert the compound to its corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

    Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted phenoxybenzenes.

    Oxidation: Products include quinones.

    Reduction: Products include hydroxy derivatives.

Scientific Research Applications

1-Fluoro-4-phenoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-phenoxybenzene involves its interaction with various molecular targets. The fluorine atom and phenoxy group influence the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the electron-withdrawing fluorine atom and the electron-donating phenoxy group create a unique electronic environment that affects the compound’s reactivity.

Comparison with Similar Compounds

1-Fluoro-4-phenoxybenzene can be compared with other similar compounds such as:

    4-Fluorophenol: Similar in structure but lacks the phenoxy group.

    4-Phenoxybenzene: Similar in structure but lacks the fluorine atom.

    4-Fluoroanisole: Similar in structure but has a methoxy group instead of a phenoxy group.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a phenoxy group, which impart distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSTUBSNYVSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186636
Record name 1-Fluoro-4-phenoxybenzene
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-84-7
Record name 1-Fluoro-4-phenoxybenzene
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Record name 1-Fluoro-4-phenoxybenzene
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Record name 330-84-7
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Record name 1-Fluoro-4-phenoxybenzene
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Record name 1-fluoro-4-phenoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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